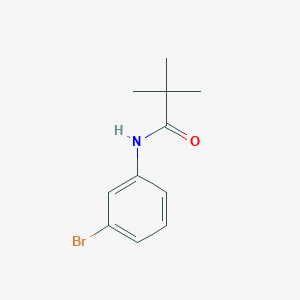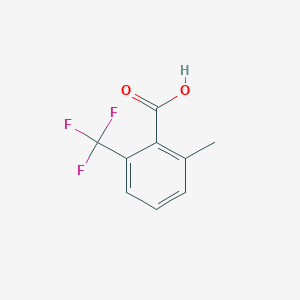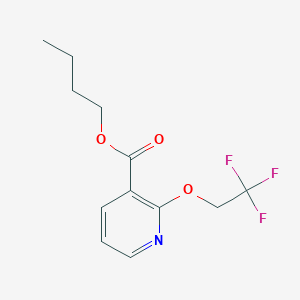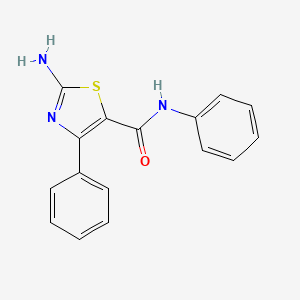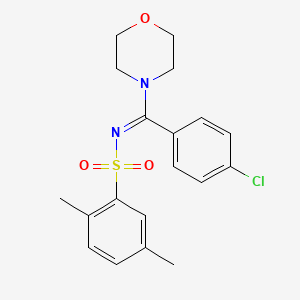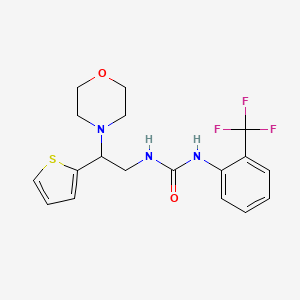
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as R547, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme. PLK1 plays a crucial role in cell division and is overexpressed in many types of cancer cells. R547 has shown potential as an anti-cancer agent in preclinical studies, making it an attractive target for further research.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds with structures similar to "1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" have been synthesized and evaluated for their bioactive properties. For instance, certain urea derivatives have shown potent inhibitory activity against acetylcholinesterase, suggesting potential applications in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995). Additionally, compounds with urea linkages have been developed as antimicrobial agents, highlighting their potential in addressing bacterial and fungal infections (Desai et al., 2007).
Organic Synthesis and Chemical Properties
Research into the chemical properties and synthesis of urea derivatives, including those with morpholine groups, has led to insights into their reactivity and potential applications in organic synthesis. For example, studies on the synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety have revealed their utility in creating compounds with potential antibacterial and antifungal properties (Desai et al., 2007). Such compounds can serve as building blocks for further chemical modifications, enabling the design of new drugs and materials.
Materials Science and Applications
Compounds structurally related to "this compound" have been explored for applications beyond medicinal chemistry, including their use in materials science. For instance, research on silatranes possessing urea functionality has provided insights into their structural aspects and potential uses in developing novel materials with specific properties (Puri et al., 2011).
Propriétés
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-4-1-2-5-14(13)23-17(25)22-12-15(16-6-3-11-27-16)24-7-9-26-10-8-24/h1-6,11,15H,7-10,12H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAJIXHRTSEUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

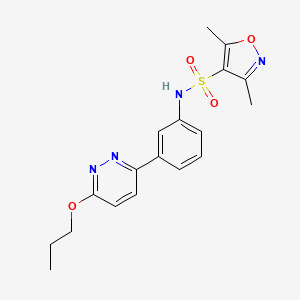

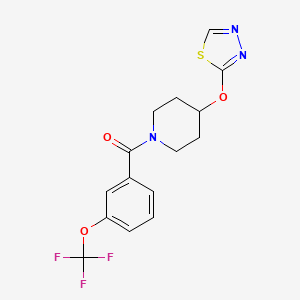
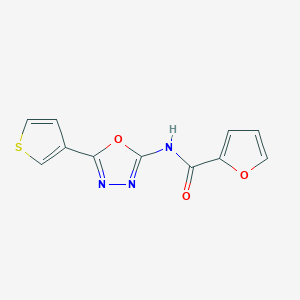


![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2415592.png)

